molecular formula C17H18N2O6S B14518268 5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine CAS No. 62642-58-4

5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine

Cat. No.: B14518268
CAS No.: 62642-58-4
M. Wt: 378.4 g/mol
InChI Key: DJKOLCFHPPHROP-UHFFFAOYSA-N
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Description

5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound features a methoxy group, a methylbenzene sulfonyl group, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylbenzene groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the methoxy or methylbenzene groups.

    Reduction: The primary product of reduction would be the corresponding amine derivative.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a reagent in specific reactions.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(4-nitrophenyl)-1,3-oxazolidine: Lacks the sulfonyl group.

    3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine: Lacks the methoxy group.

    5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the nitrophenyl group.

Uniqueness

The presence of all three functional groups (methoxy, methylbenzene sulfonyl, and nitrophenyl) in 5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-oxazolidine makes it unique

Properties

CAS No.

62642-58-4

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

5-methoxy-3-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)-1,3-oxazolidine

InChI

InChI=1S/C17H18N2O6S/c1-12-3-9-15(10-4-12)26(22,23)18-11-16(24-2)25-17(18)13-5-7-14(8-6-13)19(20)21/h3-10,16-17H,11H2,1-2H3

InChI Key

DJKOLCFHPPHROP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC2C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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